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Compound of Interest

Compound Name: BI-671800

Cat. No.: B606091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for BI-671800 in the

context of asthma. It covers the molecular target, mechanism of action, preclinical and clinical

evidence, and detailed experimental methodologies.

Executive Summary
BI-671800 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous

molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2

(DP2). CRTH2 is a G protein-coupled receptor that plays a pivotal role in the pathogenesis of

allergic airway inflammation, a key feature of asthma. Prostaglandin D2 (PGD2), primarily

released from mast cells upon allergen exposure, is the natural ligand for CRTH2. The

interaction between PGD2 and CRTH2 on various immune cells, including T helper 2 (Th2)

cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s), orchestrates a cascade

of inflammatory responses characteristic of asthma. By blocking this interaction, BI-671800
aims to attenuate the underlying inflammation and improve clinical outcomes in asthma

patients. Preclinical studies in mouse models of allergic asthma have demonstrated the efficacy

of CRTH2 antagonism in reducing airway hyperresponsiveness and inflammation. Clinical trials

in asthma patients have shown that BI-671800 can lead to modest but statistically significant

improvements in lung function, particularly in patients with evidence of eosinophilic

inflammation.
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The Molecular Target: CRTH2
The primary molecular target of BI-671800 is the Chemoattractant Receptor-Homologous

molecule expressed on Th2 cells (CRTH2).[1] CRTH2 is a G protein-coupled receptor that

binds with high affinity to prostaglandin D2 (PGD2).[1]

Expression Profile in Asthma
CRTH2 is predominantly expressed on key effector cells of type 2 inflammation, which is a

hallmark of allergic asthma. These cells include:

T helper 2 (Th2) cells: These cells orchestrate the allergic inflammatory response through

the release of cytokines such as IL-4, IL-5, and IL-13.

Eosinophils: These are key inflammatory cells in the asthmatic airway, contributing to tissue

damage and airway hyperresponsiveness.

Basophils: These cells release histamine and other inflammatory mediators.

Type 2 Innate Lymphoid Cells (ILC2s): These are potent sources of type 2 cytokines.

The expression of CRTH2 on these cell types makes it a strategic target for therapeutic

intervention in asthma.

Signaling Pathway in Asthma
Upon binding of its ligand, PGD2, CRTH2 initiates a signaling cascade that promotes the

recruitment and activation of inflammatory cells to the airways. The PGD2-CRTH2 signaling

axis is strongly implicated in allergic inflammation.[1] PGD2 is primarily released from mast

cells following allergen stimulation.[1] The interaction of PGD2 with CRTH2 stimulates the

recruitment of Th2 cells, eosinophils, basophils, and ILC2s to the airways. This leads to the

release of type 2 cytokines, eosinophil and basophil degranulation, and epithelial metaplasia.[1]
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CRTH2 Signaling Pathway in Asthma

Quantitative Data
In Vitro Potency
BI-671800 demonstrates high potency as a CRTH2 antagonist.

Parameter Species Value Reference

IC50 Human CRTH2 4.5 nM [2]

IC50 Mouse CRTH2 3.7 nM [2]

Clinical Efficacy in Asthma
Clinical trials have evaluated the efficacy of BI-671800 in patients with asthma, both as a

monotherapy and as an add-on to inhaled corticosteroids (ICS).

Trial 1: BI-671800 in Controller-Naïve Asthma Patients[3]
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Treatment Group N

Change from
Baseline in Trough
FEV1 % Predicted
(Adjusted Mean ±
SE)

p-value vs. Placebo

Placebo - - -

BI-671800 50 mg bid - 3.08% ± 1.65% 0.0311

BI-671800 200 mg bid - 3.59% ± 1.60% 0.0126

BI-671800 400 mg bid - 3.98% ± 1.64% 0.0078

Fluticasone 220 µg

bid
- 8.62% ± 1.68% <0.0001

Trial 2: BI-671800 as Add-on Therapy to ICS[3]

Treatment Group N

Change from
Baseline in Trough
FEV1 % Predicted
(Adjusted Mean ±
SE)

p-value vs. Placebo

Placebo - - -

BI-671800 400 mg bid - 3.87% ± 1.49% 0.0050

Montelukast 10 mg qd - 2.37% ± 1.57% 0.0657

Phase IIa Add-on Therapy Trial[4]
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Treatment Group N

Change from
Baseline in Trough
FEV1 % Predicted
(Adjusted Mean ±
SE)

p-value vs. Placebo

Placebo 108 - -

BI-671800 200 mg bid 108 0.08% ± 0.62% Not Significant

BI-671800 400 mg AM 108 0.28% ± 0.61% Not Significant

BI-671800 400 mg PM 108 0.67% ± 0.63% Not Significant

Experimental Protocols
Preclinical Models of Allergic Asthma
Ovalbumin (OVA)-Induced Airway Hyperresponsiveness Model[5][6]

This is a widely used model to mimic the eosinophilic inflammation and airway

hyperresponsiveness seen in allergic asthma.

Animals: BALB/c mice are typically used due to their Th2-biased immune responses.

Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg)

emulsified in aluminum hydroxide (alum) as an adjuvant on days 0 and 14.

Challenge: From day 21 to 23, mice are challenged with aerosolized OVA (e.g., 1% in saline)

for 30 minutes each day.

BI-671800 Administration: The compound is typically administered orally or via the desired

route before each OVA challenge.

Outcome Measures:

Airway Hyperresponsiveness (AHR): Measured 24 hours after the final challenge by

exposing mice to increasing concentrations of methacholine and assessing the changes in
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lung resistance and compliance using a whole-body plethysmograph or a forced oscillation

technique.

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to determine the total

and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

Lung Histology: Lungs are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin

for inflammation and Periodic acid-Schiff for mucus production) to assess the degree of

peribronchial and perivascular inflammation and goblet cell hyperplasia.

Cytokine Analysis: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung

homogenates by ELISA or other immunoassays.
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Ovalbumin-Induced Asthma Model Workflow

House Dust Mite (HDM)-Induced Allergic Asthma Model[7][8][9]

This model is considered more clinically relevant as HDM is a common human allergen.

Animals: BALB/c or C57BL/6 mice are commonly used.

Sensitization and Challenge: Mice are intranasally administered with HDM extract (e.g., 25

µg in 50 µL saline) for 5 consecutive days, followed by a rest period of 2 days. This cycle is

repeated for several weeks to establish chronic airway inflammation.

BI-671800 Administration: The compound is administered prior to the HDM challenges.

Outcome Measures: Similar to the OVA model, endpoints include AHR measurement, BAL

fluid analysis, lung histology, and cytokine profiling.
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Clinical Trial Methodologies
Phase II, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Trials[10]

Patient Population:

Trial 1 (Controller-Naïve): Symptomatic adults with asthma who were not using inhaled

corticosteroids.[10]

Trial 2 (Add-on to ICS): Patients with asthma who remained symptomatic despite being on

a stable dose of inhaled fluticasone.[10]

Interventions:

Trial 1: BI-671800 (50, 200, or 400 mg twice daily), fluticasone propionate (220 µg twice

daily), or placebo for 6 weeks.[3]

Trial 2: BI-671800 (400 mg twice daily), montelukast (10 mg once daily), or placebo for 6

weeks, in addition to their existing ICS therapy.[3]

Primary Endpoint: Change from baseline in trough forced expiratory volume in 1 second

(FEV1) percent predicted.[3]

Secondary Endpoints: May include changes in Asthma Control Questionnaire (ACQ) scores,

rescue medication use, and safety assessments.

Randomization and Blinding: Patients are randomly assigned to treatment groups, and both

patients and investigators are blinded to the treatment allocation. A double-dummy design

may be used to maintain blinding when comparing different formulations (e.g., inhaled vs.

oral).

Phase IIa, Randomized, Double-Blind, Incomplete Block Crossover Trial[4]

Patient Population: Adult patients with symptomatic asthma on inhaled corticosteroid therapy.

[4]

Interventions: Patients received BI-671800 (400 mg once daily in the morning, 400 mg once

daily in the evening, or 200 mg twice daily) and placebo, each for a 4-week treatment period,
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in a crossover fashion.[4]

Primary Endpoint: Change from baseline in trough FEV1 percent predicted after 4 weeks of

treatment.[4]

Secondary Endpoint: Change in Asthma Control Questionnaire (ACQ) score.[4]
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Generalized Clinical Trial Workflow

Conclusion
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The validation of CRTH2 as a therapeutic target in asthma is supported by a strong biological

rationale, preclinical efficacy in relevant animal models, and clinical data demonstrating a

modest improvement in lung function in asthma patients. BI-671800, as a potent and selective

CRTH2 antagonist, has been instrumental in this validation process. While the clinical efficacy

observed to date has been modest, there is evidence to suggest that patient populations with

higher eosinophil counts may derive greater benefit from CRTH2 antagonism.[1] Further

research is warranted to identify the specific asthma phenotypes most likely to respond to this

therapeutic approach and to explore the potential of BI-671800 in combination with other

asthma therapies. This in-depth technical guide provides a solid foundation for researchers,

scientists, and drug development professionals working on novel treatments for asthma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [BI-671800 Target Validation in Asthma: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606091#bi-671800-target-validation-in-asthma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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